molecular formula C15H11FN2O2S B2506010 N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide CAS No. 906785-37-3

N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide

Cat. No. B2506010
M. Wt: 302.32
InChI Key: PXNBMWVIOWAVTP-UHFFFAOYSA-N
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Description

The compound "N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide" is a chemical entity that has been the subject of various studies due to its potential biological activities. While the exact compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been investigated for their biological properties, such as antagonistic activity on metabotropic glutamate receptor 1 (mGluR1) , and antiproliferative activity against various cancer cell lines .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of a compound with antiproliferative activity involved the condensation of 3-methoxybenzoic acid with an intermediate derived from methyl 3-aminothiophene-2-carboxylate, followed by chlorination and further condensation . These methods highlight the complexity and the careful design required to synthesize such compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction . These studies reveal the spatial arrangement of atoms within the molecules and provide insights into the conformational preferences of the compounds. For example, the crystal structure of a similar compound showed a fully delocalized benzothiazole system with sp2 hybridization of the nitrogen atom .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their functional groups and molecular structure. The presence of amide, benzothiazole, and fluorophenyl groups suggests potential for various chemical reactions, including hydrogen bonding and interactions with biological targets . The strong intermolecular hydrogen bonds observed in the crystal structures of these compounds are indicative of their potential reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The crystallographic studies provide data on the crystalline form, space group, and cell dimensions, which are essential for understanding the material properties of the compounds . The vibrational properties studied through spectroscopic methods such as FTIR and FT-Raman, along with quantum chemical calculations, offer insights into the molecular vibrations and the stability of the compounds .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including those structurally related to N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant in vitro activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential applications of N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide in the development of new antimicrobial agents, especially for the treatment of microbial diseases (Desai, Rajpara, & Joshi, 2013).

Anticancer Activity

Aminothiazole derivatives have been explored for their anticancer effects, showing promising potential against various cancer cell lines, including human gastric adenocarcinoma and colorectal adenocarcinoma. This indicates a potential research application of N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide in cancer therapy, particularly in the development of novel anticancer agents (Tsai et al., 2016).

Neurological and Psychiatric Disorders

Research into 4-thiazolidinone derivatives has highlighted their potential as agonists for benzodiazepine receptors, with implications for anticonvulsant and sedative-hypnotic activities. This suggests that N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide could be explored for its effects on neurological and psychiatric disorders, contributing to the development of new therapeutic agents (Faizi et al., 2017).

Molecular Imaging

Studies on novel radioligands for positron emission tomography (PET) imaging of the metabotropic glutamate receptor subtype 1 (mGluR1) in the brain suggest the potential use of thiazole derivatives in molecular imaging. This highlights a possible application of N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide in the development of new PET ligands for imaging brain disorders (Fujinaga et al., 2012).

Safety And Hazards

The safety and hazards associated with a specific benzothiazole derivative would depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The future research directions in the field of benzothiazole derivatives are likely to involve the design and synthesis of new compounds with improved biological activity and selectivity. This could involve modifications to the benzothiazole ring or the addition of new functional groups .

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2S/c1-20-10-5-2-4-9(8-10)14(19)18-15-17-13-11(16)6-3-7-12(13)21-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNBMWVIOWAVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide

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